molecular formula C24H31N3O3 B2956928 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 921894-63-5

2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2956928
CAS No.: 921894-63-5
M. Wt: 409.53
InChI Key: KVTQSTUWZDTKGG-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates a benzamide core with a 2,6-dimethoxy substitution and an ethyl linker connected to a 1-methylindoline and a pyrrolidine group. This specific arrangement suggests potential for high affinity and selectivity in interacting with biological targets. The presence of the pyrrolidine moiety is a feature found in several bioactive molecules and is often associated with interactions within the central nervous system . Similarly, the indoline scaffold is a privileged structure in drug discovery, known to contribute to a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects . Researchers may investigate this compound as a potential ligand for various neuroreceptors or as a precursor in the synthesis of more complex molecules for probing biological pathways. The compound is intended for in-vitro research applications only. Handling should be conducted by qualified laboratory professionals using appropriate personal protective equipment.

Properties

IUPAC Name

2,6-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-26-14-11-18-15-17(9-10-19(18)26)20(27-12-4-5-13-27)16-25-24(28)23-21(29-2)7-6-8-22(23)30-3/h6-10,15,20H,4-5,11-14,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTQSTUWZDTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2,6-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, may exhibit various pharmacological effects, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula of this compound is C20H30N4O2C_{20}H_{30}N_{4}O_{2}, with a molecular weight of approximately 358.486 g/mol. Its structure includes:

  • Indoline moiety : Contributes to its biological activity.
  • Pyrrolidine ring : May enhance pharmacokinetic properties.
  • Dimethoxy groups : Potentially influence solubility and receptor interactions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound may possess significant anticancer properties. For instance, certain indole derivatives have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHCT-15 (colon carcinoma)<10
Compound BU251 (glioblastoma)23.30 ± 0.35
Compound CWM793 (melanoma)<30

These findings suggest that the incorporation of indole and pyrrolidine structures could enhance cytotoxicity against cancer cells due to their ability to interact with specific biological targets.

Enzyme Inhibition

The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the cholinergic system. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

EnzymeMode of ActionResult
AChECompetitive inhibitionEnhanced cholinergic transmission

The mechanism of action for this compound involves binding to the active site of target enzymes or receptors. This interaction can modulate biochemical pathways related to neurotransmission and tumor growth.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds. For example:

  • Study on Indole Derivatives : Indole-based compounds showed significant anticancer activity across multiple cell lines, indicating that structural modifications can lead to enhanced efficacy.
  • Enzyme Activity Assessment : Research demonstrated that certain derivatives inhibited AChE effectively, suggesting potential applications in treating cognitive disorders.
  • Toxicological Evaluations : Toxicity studies are essential for assessing the safety profile of new compounds. Preliminary data indicate that derivatives with similar structures exhibit manageable toxicity levels in vitro.

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Core Benzamide Analogues with Heterocyclic Substitutions

lists multiple benzamide derivatives with thiazolyl, isoxazolyl, or thienylmethylthio groups. For example:

  • N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide: Contains a thiazole ring and cyano-pyridine group, enhancing π-π stacking and hydrogen bonding.

Key Differences :

  • The target compound’s 1-methylindolin-5-yl group provides a bicyclic structure absent in compounds, likely improving binding to hydrophobic pockets in targets like serotonin or dopamine receptors.
  • Pyrrolidin-1-yl ethyl side chain offers a secondary amine, increasing basicity compared to thioether-linked heterocycles in analogues .
Table 1: Structural and Functional Comparisons
Compound Core Substituents Side Chain Features Potential Applications
Target Compound 2,6-Dimethoxybenzamide 1-Methylindolin-5-yl, pyrrolidine CNS disorders, oncology
Thiazolyl Derivatives Thiazole-methylthio Nitrophenyl, cyano-pyridine Antiviral, antiplatelet therapies
Brominated Analogue 3-Bromo-2,6-dimethoxy Hydroxy-pyrrolidinone Not specified (likely metabolic)

Brominated Dimethoxybenzamide ()

The compound 3-bromo-N-[(1-ethyl-2-hydroxy-5-oxo-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide shares the 2,6-dimethoxybenzamide core but differs in:

  • Bromine at C3 : Increases molecular weight (251.1 g/mol for Br vs. 15.99 g/mol for methoxy) and may enhance halogen bonding with targets.
  • Hydroxy-pyrrolidinone side chain: Introduces a hydrogen bond donor and a ketone, altering solubility and metabolic stability compared to the target’s pyrrolidine group .

Pharmacokinetic Implications :

  • Bromine could reduce metabolic clearance but increase risk of off-target interactions.
  • Hydroxy-pyrrolidinone may improve aqueous solubility but shorten half-life due to oxidative metabolism.

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Withdrawing Groups : The target’s methoxy groups contrast with ’s nitro or trifluoromethyl substituents, suggesting divergent electronic effects on target binding.

Research Findings and Gaps

  • Target Compound: No direct biological data are provided in the evidence, but its structure aligns with known kinase inhibitors (e.g., indoline-based compounds targeting CDK4/6).
  • Compounds : Demonstrated activity in cancer and thrombosis models, with thiazole derivatives showing IC₅₀ values <1 µM in platelet aggregation assays .

Critical Gaps :

  • Comparative in vitro/in vivo studies between the target compound and analogues.
  • Data on metabolic stability, toxicity, and selectivity.

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